3,3,4,4,4-Pentafluorobutan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

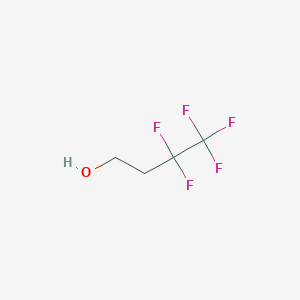

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,4-pentafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMHUDBOKDBBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5CH2CH2OH, C4H5F5O | |

| Record name | 2:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068985 | |

| Record name | 2:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54949-74-5 | |

| Record name | 3,3,4,4,4-Pentafluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54949-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054949745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3,3,4,4,4-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-pentafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-1-ol, a fluorinated alcohol, represents a unique building block for medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its potential applications in drug development.

Core Chemical and Physical Properties

The introduction of a pentafluoroethyl group at the 3-position of butanol significantly influences its physical and chemical characteristics.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Units |

| Molecular Formula | C4H5F5O | - |

| Molecular Weight | 164.07 | g/mol |

| Boiling Point | 83-85 | °C |

| Density (Predicted) | 1.374 | g/cm³ |

| Refractive Index | 1.315 | - |

| pKa (Predicted) | 14.11 | - |

| Solubility | Sparingly in DMSO, Slightly in Methanol | - |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon atoms adjacent to the hydroxyl group and the fluorinated carbon. The protons on C1 (CH₂OH) would likely appear as a triplet, coupled to the protons on C2. The protons on C2 (-CH₂-) would appear as a more complex multiplet due to coupling with both the protons on C1 and the fluorine atoms on C3.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the hydroxyl group (C1) would be in the typical range for alcohols, while the carbons bearing fluorine atoms (C3 and C4) would show characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group would likely be a quartet due to coupling with the adjacent -CF₃ group, and the -CF₃ signal would appear as a triplet.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 164.07. Fragmentation patterns would likely involve the loss of water (H₂O), and cleavage of the carbon-carbon bonds, particularly between C2 and C3, due to the influence of the electronegative fluorine atoms.

Experimental Protocols

The following section details the methodologies for determining the key chemical properties of fluorinated alcohols like this compound.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Protocol:

-

A small amount of this compound is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer containing the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

The solubility can be determined by the equilibrium saturation method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The mixture is allowed to stand for the undissolved solute to settle.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reactivity and Stability

As a primary alcohol, this compound is expected to undergo reactions typical of this functional group. However, the presence of the highly electronegative fluorine atoms on the adjacent carbon can influence its reactivity.

-

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The electron-withdrawing effect of the fluorine atoms may make the hydroxyl proton more acidic and could affect the rate of oxidation.

-

Esterification: It will react with carboxylic acids or their derivatives to form esters.

-

Substitution Reactions: The hydroxyl group can be replaced by halogens using appropriate reagents.

-

Stability: The C-F bonds are very strong, making the fluorinated portion of the molecule highly stable. The compound should be stored in a cool, well-ventilated area away from strong oxidizing agents.

Relevance in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

While specific biological activities or signaling pathway interactions for this compound have not been extensively reported in publicly accessible literature, its structure suggests several potential applications in drug development:

-

Metabolic Blocking: The pentafluoroethyl group can serve as a metabolically stable isostere for other alkyl groups. By replacing a metabolically labile part of a drug molecule with this fluorinated moiety, the drug's half-life can be extended.

-

Modulation of Physicochemical Properties: The introduction of the fluorinated butanol can be used to fine-tune the lipophilicity and electronic properties of a lead compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The steric and electronic properties of the fluorinated substituent can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

Conclusion

This compound is a valuable chemical entity with a unique combination of properties conferred by its fluorinated tail and reactive alcohol head. While a comprehensive biological profile is yet to be established, its characteristics make it a promising tool for researchers and scientists in the field of drug discovery and development for the rational design of new therapeutic agents with improved pharmacological profiles. Further investigation into its specific biological interactions is warranted to fully unlock its potential.

Synthesis of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3,4,4,4-Pentafluorobutan-1-ol, a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. This document provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a fluorinated alcohol that has garnered significant interest due to the unique physicochemical properties conferred by its pentafluoroethyl group. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological activity, metabolic stability, and lipophilicity, making fluorinated synthons like this butanol derivative highly sought after in medicinal chemistry and materials science. This guide explores the primary pathways for its synthesis, focusing on methodologies that are both practical and scalable.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

-

Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid or its Esters: This is a classical and reliable approach that involves the synthesis of the corresponding carboxylic acid or ester, followed by its reduction to the primary alcohol.

-

Radical Addition of Pentafluoroethyl Iodide to Ethylene: This method builds the carbon skeleton through a free-radical process, followed by a subsequent conversion of the terminal iodide to a hydroxyl group.

Below, we delve into the specifics of each of these synthetic strategies.

Pathway 1: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid

This pathway is conceptually straightforward, relying on the well-established reduction of carboxylic acids or their derivatives. The key challenge lies in the efficient synthesis of the 3,3,4,4,4-pentafluorobutanoic acid precursor.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound via the carboxylic acid reduction pathway.

Experimental Protocols

Step 1: Synthesis of 3,3,4,4,4-Pentafluorobutanoic Acid

Materials:

-

3,3,4,4,4-Pentafluoro-1-iodobutane

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3,3,4,4,4-pentafluoro-1-iodobutane in a suitable solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

An aqueous solution of potassium permanganate is added dropwise to the flask with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, the mixture is heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess potassium permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

The mixture is then acidified with dilute sulfuric acid and extracted several times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3,4,4,4-pentafluorobutanoic acid, which can be further purified by distillation or crystallization.

Step 2: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid to this compound

The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, after activation, with milder reagents like sodium borohydride (NaBH₄).[1][2][3][4][5]

Using Lithium Aluminum Hydride (LiAlH₄):

-

Materials: 3,3,4,4,4-Pentafluorobutanoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid, Diethyl ether, Magnesium sulfate (MgSO₄).

-

Procedure:

-

A solution of 3,3,4,4,4-pentafluorobutanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to afford this compound.

-

Using Sodium Borohydride (NaBH₄) via an Activated Ester:

-

Materials: 3,3,4,4,4-Pentafluorobutanoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Anhydrous solvent (e.g., dichloromethane), Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

The carboxylic acid is first converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an anhydrous solvent.

-

The resulting crude acid chloride is then dissolved in a suitable solvent (e.g., THF) and added to a suspension of NaBH₄ in methanol at a controlled temperature.

-

After the reaction is complete, the mixture is acidified and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the desired alcohol.

-

Quantitative Data

| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 3,3,4,4,4-Pentafluoro-1-iodobutane | KMnO₄, H₂SO₄ | 3,3,4,4,4-Pentafluorobutanoic Acid | Data not available | Data not available |

| 2a | 3,3,4,4,4-Pentafluorobutanoic Acid | LiAlH₄ | This compound | Typically >80 | >95 (after purification) |

| 2b | 3,3,4,4,4-Pentafluorobutanoic Acid | SOCl₂, NaBH₄ | This compound | Typically 70-90 | >95 (after purification) |

Note: The yields are estimates based on general reductions of fluorinated carboxylic acids and may vary depending on the specific reaction conditions.

Pathway 2: Radical Addition of Pentafluoroethyl Iodide to Ethylene

This pathway offers a more direct route to a C4 fluorinated chain. It involves the free-radical addition of commercially available pentafluoroethyl iodide to ethylene, followed by conversion of the resulting iodo-alkane to the alcohol.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound via radical addition and subsequent hydrolysis.

Experimental Protocols

Step 1: Radical Addition of Pentafluoroethyl Iodide to Ethylene

This is a generalized procedure as specific literature protocols for this exact reaction are scarce.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I)

-

Ethylene (C₂H₄)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a peroxide)

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with pentafluoroethyl iodide and the radical initiator.

-

The autoclave is sealed, evacuated, and then pressurized with ethylene gas to the desired pressure.

-

The reaction mixture is heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-80 °C for AIBN).

-

The reaction is allowed to proceed for several hours, with the pressure of ethylene potentially needing to be maintained.

-

After cooling and venting the excess ethylene, the crude product, 3,3,4,4,4-pentafluoro-1-iodobutane, is obtained and can be purified by distillation.

Step 2: Conversion of 3,3,4,4,4-Pentafluoro-1-iodobutane to this compound

The conversion of the alkyl iodide to the alcohol can be accomplished through various methods, including nucleophilic substitution with a hydroxide source.

Procedure (using silver oxide):

-

A mixture of 3,3,4,4,4-pentafluoro-1-iodobutane and a slurry of silver oxide (Ag₂O) in water is heated, often under reflux, for an extended period.

-

The progress of the reaction is monitored by GC-MS or TLC.

-

Upon completion, the silver iodide precipitate is filtered off.

-

The aqueous filtrate is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried and the solvent is removed to yield the target alcohol.

Quantitative Data

| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Pentafluoroethyl Iodide, Ethylene | AIBN | 3,3,4,4,4-Pentafluoro-1-iodobutane | Data not available | Data not available |

| 2 | 3,3,4,4,4-Pentafluoro-1-iodobutane | Ag₂O, H₂O | This compound | Data not available | Data not available |

Note: Yields for radical additions and subsequent substitutions can be variable and are highly dependent on the specific reaction conditions.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The reduction of the corresponding carboxylic acid offers a reliable method, contingent on the successful preparation of the acid precursor. The radical addition of pentafluoroethyl iodide to ethylene provides a more direct approach to the C4 skeleton, although optimization of the reaction conditions and the subsequent hydrolysis step is crucial for achieving high yields.

This technical guide provides a foundational understanding of the synthetic strategies for preparing this compound. Researchers and drug development professionals can utilize the outlined protocols and data as a starting point for their synthetic endeavors, adapting and optimizing the methodologies to suit their specific laboratory capabilities and project requirements. Further investigation into the synthesis of the 3,3,4,4,4-pentafluorobutanoic acid precursor and the optimization of the radical addition reaction conditions would be valuable for the broader scientific community.

References

In-Depth Technical Guide: 3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,4,4,4-pentafluorobutan-1-ol (CAS: 54949-74-5), a fluorinated alcohol with applications in chemical synthesis. This document consolidates available data on its physicochemical properties, safety information, and synthetic applications, with a focus on its role as a precursor in the production of dialkyl fluoroalkyl phosphates.

Chemical and Physical Properties

This compound is a clear liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 54949-74-5 | [1] |

| Molecular Formula | C4H5F5O | [1] |

| Molecular Weight | 164.07 g/mol | [1] |

| Boiling Point | 83-85 °C | [2] |

| Density (Predicted) | 1.374 g/cm³ | [2] |

| Purity | Typically ≥97% | [1] |

Synthesis and Reactivity

A general workflow for a potential synthesis based on the available literature is outlined below.

References

Physical properties of 3,3,4,4,4-Pentafluorobutan-1-ol

An In-depth Technical Guide to the Physical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol

Introduction

This compound, with the CAS number 54949-74-5, is a fluorinated alcohol of interest in various fields of chemical research and development.[1][2][3] Its unique properties, imparted by the presence of five fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic procedures, and for quality control purposes.

| Property | Value | Source(s) |

| CAS Number | 54949-74-5 | [1][3] |

| Molecular Formula | C₄H₅F₅O | [4] |

| Molecular Weight | 164.07 g/mol | [4] |

| Appearance | Clear Liquid | [4][5][6] |

| Boiling Point | 83-85 °C | [2][4] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.315 | [4][5] |

| pKa | 14.11 ± 0.10 (Predicted) | [4][5] |

| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol | [2][4][5] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique that requires a small amount of sample.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a few milliliters of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[8][9]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, making sure the sample is below the oil level and the open end of the test tube is above it.[7]

-

Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will start to bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[7]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

Determination of Density

Density is the mass of a substance per unit of volume. For a liquid, it can be determined by measuring the mass of a known volume.[10]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[10]

-

Carefully add a specific volume (e.g., 10 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.[10]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .[10] The units are typically g/mL or g/cm³.

Determination of Refractive Index

The refractive index measures how light bends as it passes from one medium to another. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the light source. If required, connect it to a constant temperature water bath set to a standard temperature (e.g., 20°C or 25°C), as refractive index varies with temperature.

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

-

Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.[12]

-

Close the prisms together firmly.

-

Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct boundary between light and dark regions.[12]

-

If a colored band is visible at the boundary, adjust the compensator dial to sharpen the line and remove the color dispersion.

-

Align the boundary line precisely with the center of the crosshairs in the eyepiece.[12]

-

Read the refractive index value directly from the instrument's scale.

Workflow Visualization

The logical flow for determining the primary physical properties of a liquid chemical sample is illustrated below. This workflow ensures a systematic approach to characterization.

Caption: Workflow for Physical Property Determination.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 54949-74-5 [amp.chemicalbook.com]

- 3. 54949-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound CAS#: 54949-74-5 [m.chemicalbook.com]

- 5. This compound | 54949-74-5 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pg.edu.pl [pg.edu.pl]

- 12. davjalandhar.com [davjalandhar.com]

3,3,4,4,4-Pentafluorobutan-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,4-Pentafluorobutan-1-ol is a fluorinated alcohol of significant interest in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated building blocks, such as this compound, valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its core molecular and physical data, a plausible experimental protocol for its synthesis, and a standard method for its analysis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value |

| Molecular Formula | C₄H₅F₅O |

| Molecular Weight | 164.07 g/mol [1] |

| CAS Number | 54949-74-5 |

| Appearance | Clear liquid[2] |

| Boiling Point | 110-111 °C[3] |

| Density (Predicted) | 1.374 ± 0.06 g/cm³[2] |

| Refractive Index | 1.315[2] |

| pKa (Predicted) | 14.11 ± 0.10[2] |

| Solubility | Sparingly soluble in DMSO, slightly in Methanol[2] |

Experimental Protocols

The following sections detail a representative synthesis route and an analytical method for purity assessment of this compound.

Synthesis: Reduction of 3,3,4,4,4-Pentafluorobutanoic Acid

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.

Materials and Equipment:

-

3,3,4,4,4-Pentafluorobutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dilute sulfuric acid

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Carboxylic Acid: A solution of 3,3,4,4,4-pentafluorobutanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield this compound.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard and reliable method for assessing the purity of volatile compounds like fluorinated alcohols.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column suitable for alcohol analysis (e.g., a wax-type column).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. The retention time of the main peak will be characteristic of the product, and the peak area can be used to determine its purity relative to any impurities present.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification process.

Caption: Synthesis and Purification Workflow for this compound.

References

Spectroscopic Profile of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,3,4,4,4-Pentafluorobutan-1-ol. In the absence of a complete, publicly available dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous fluorinated compounds, to predict its spectroscopic characteristics. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Triplet of triplets (tt) | 2H | -CH₂-OH |

| ~ 2.3 - 2.5 | Triplet of triplets (tt) | 2H | -CF₂-CH₂- |

| ~ 1.5 - 2.0 (variable) | Broad singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 58 - 62 | Triplet (t) | -CH₂-OH |

| ~ 30 - 35 | Triplet of quartets (tq) | -CF₂-CH₂- |

| ~ 120 - 130 | Quartet of triplets (qt) | -CF₂- |

| ~ 115 - 125 | Quartet (q) | -CF₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -80 to -85 | Triplet (t) | 3F | -CF₃ |

| ~ -120 to -125 | Quartet of triplets (qt) | 2F | -CF₂- |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch |

| 2960 - 2850 | Medium | C-H stretch |

| 1450 - 1350 | Medium | C-H bend |

| 1300 - 1000 | Strong | C-F stretch |

| 1050 - 1000 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 145 | [M - F]⁺ |

| 133 | [M - CH₂OH]⁺ |

| 113 | [M - F - HF]⁺ or [C₃H₂F₄]⁺ |

| 95 | [C₂F₄H]⁺ |

| 69 | [CF₃]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for a novel fluorinated alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. The number of scans will depend on the sample concentration but is generally lower than for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques often used with LC-MS that may yield a more prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-300). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Thermal Stability of 3,3,4,4,4-Pentafluorobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,3,4,4,4-pentafluorobutan-1-ol. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon data from structurally similar short-chain fluorinated alcohols and general principles of the thermal analysis of organofluorine compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the handling, processing, and development of fluorinated compounds.

Introduction to the Thermal Stability of Fluorinated Alcohols

Fluorinated alcohols, including this compound, are a class of compounds valued for their unique chemical and physical properties, such as high thermal stability, chemical inertness, and specific solubility characteristics. Understanding their thermal stability is paramount for ensuring safe handling, predicting degradation pathways, and establishing appropriate conditions for their use in various applications, including as intermediates in pharmaceutical synthesis. The strong carbon-fluorine bond imparts significant thermal resistance to these molecules. However, under elevated temperatures, decomposition can occur, potentially leading to the formation of hazardous byproducts such as hydrogen fluoride.

Quantitative Thermal Analysis Data

| Compound | Analysis Type | Key Observations | Decomposition Products (if available) |

| Fluorotelomer Alcohols (General) | TGA | Onset of decomposition is typically high, with stability increasing with perfluoroalkyl chain length. | Hydrogen Fluoride (HF), Carbonyl Fluoride (COF2), various Perfluorinated Carboxylic Acids (PFCAs) and other smaller fluorinated fragments. |

| 6:2 FTOH (on fabric) | Pyrolysis-GC-MS | Decomposition observed at approximately 721°C. | 1H-perfluorooctane, Tetrafluoroethene (TFE), Perfluorohexanoic acid (PFHxA), 6:2 Fluorotelomer carboxylic acid (FTCA). |

| Perfluorinated Carboxylic Acids (PFCAs) (Decomposition products of FTOHs) | TGA | Decomposition temperatures are dependent on chain length, with shorter chains being more volatile. | Shorter-chain PFCAs, CO2, and HF. |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the thermal stability of fluorinated alcohols.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically high-purity nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of the maximum rate of decomposition (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions of this compound, such as melting and boiling points, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A purge gas, typically nitrogen, is passed through the DSC cell to maintain an inert atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 5-10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., crystallization, decomposition). The peak temperatures provide the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Experimental workflow for TGA and DSC analysis.

Postulated Thermal Decomposition Pathway

Caption: Postulated thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct experimental data is limited, analysis of structurally similar fluorinated alcohols indicates a high degree of thermal stability. The primary decomposition pathways at elevated temperatures are expected to involve carbon-carbon bond cleavage and dehydrofluorination, leading to the formation of smaller fluorinated species, hydrogen fluoride, and, under oxidative conditions, carbonyl fluoride and carbon oxides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to conduct their own thermal stability assessments and to handle this and similar compounds with appropriate safety precautions. Further experimental investigation is warranted to fully elucidate the specific thermal decomposition profile and kinetics of this compound.

Technical Guide to 3,3,4,4,4-Pentafluorobutan-1-ol for Researchers and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3,3,4,4,4-Pentafluorobutan-1-ol, a partially fluorinated alcohol, represents a valuable building block for medicinal chemists and researchers aiming to leverage these beneficial properties in the development of novel therapeutics and functional materials. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and potential synthetic applications.

Commercial Suppliers and Physical Properties

For researchers and drug development professionals, sourcing high-purity reagents is a critical first step. This compound is available from a range of specialized chemical suppliers. The following tables summarize the available quantitative data for easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | 97% | Inquire |

| INDOFINE Chemical Company | Inquire | Inquire |

| Apollo Scientific | 97% | 500mg, 1g |

| CymitQuimica | 97% | 500mg, 1g |

| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |

| Sunway Pharm Ltd | 97% | 1g, 5g, 25g |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54949-74-5 |

| Molecular Formula | C₄H₅F₅O |

| Molecular Weight | 164.07 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 102 °C |

| Purity | ≥97% (typical) |

Synthetic Applications and Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, its structural motif as a fluorinated primary alcohol lends itself to a variety of well-established synthetic transformations. One of the most common applications for such alcohols is in the synthesis of fluorinated ethers, which are of interest for their unique properties and potential as inert fluids or in pharmaceutical applications.

A general and widely applicable method for the synthesis of ethers from alcohols is the Williamson ether synthesis. The following protocol is a representative example of how this compound could be utilized in such a reaction.

Experimental Protocol: General Synthesis of a Pentafluorobutoxy-containing Ether via Williamson Ether Synthesis

Objective: To synthesize a fluorinated ether by reacting this compound with an alkyl halide in the presence of a strong base.

Materials:

-

This compound

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Anhydrous DMF is added to the flask via a syringe, and the suspension is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium pentafluorobutoxide.

-

Ether Formation: The desired alkyl halide (1.1 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to a temperature appropriate for the specific alkyl halide (typically between 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of saturated aqueous ammonium chloride. The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated ether.

Visualizing Synthetic Pathways

To further illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a generalized workflow for its use in the synthesis of fluorinated ethers and a logical relationship diagram highlighting its potential in drug discovery.

Caption: Generalized workflow for the synthesis of fluorinated ethers.

Caption: Logical relationships in drug discovery applications.

Methodological & Application

Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-1-ol in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5), also known as 2-(perfluoroethyl)ethan-1-ol, is a fluorinated alcohol valued in organic synthesis for its unique properties derived from the electron-withdrawing pentafluoroethyl group.[1] Its structure combines a reactive primary alcohol with a stable, lipophilic fluorinated chain, making it a versatile building block for creating complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science. This document outlines its key applications and provides detailed protocols for its use.

Chemical Structure:

-

Formula: C₄H₅F₅O

-

Molecular Weight: 164.07 g/mol

-

Structure: F₃C-CF₂-CH₂-CH₂-OH

Core Applications in Organic Synthesis

The primary applications of this compound stem from its identity as a functionalized fluorinated molecule. It serves as a precursor for introducing the 3,3,4,4,4-pentafluorobutyl group into various molecular scaffolds.

The primary alcohol group readily undergoes esterification with carboxylic acids under acidic catalysis. This reaction is a straightforward method to synthesize fluorinated esters, which are valuable as intermediates, specialty solvents, or bioactive molecules. The Fischer esterification is an equilibrium-driven process, often requiring an excess of one reactant or removal of water to achieve high yields.[2]

For substrates that are sensitive to strong acidic conditions, the Mitsunobu reaction offers a mild and effective alternative for converting this compound into esters, ethers, and other derivatives.[3][4] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, although this is not relevant for this specific primary alcohol.[4][6] The reaction is compatible with a wide range of nucleophiles, provided their pKa is approximately 13 or lower.[6]

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are recognized for their unique solvent properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. These properties can stabilize intermediates and influence reaction pathways in ways that conventional solvents cannot. While specific literature on this compound as a solvent is not abundant, its structural similarity to other fluorinated alcohols suggests it could be a valuable medium for reactions like electro-organic synthesis, where such solvents have been shown to be crucial for achieving desired reactivity and selectivity.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of 3,3,4,4,4-pentafluorobutyl esters, providing a framework for experimental comparison.

| Entry | Reaction Type | Carboxylic Acid | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Fischer Esterification | Acetic Acid | H₂SO₄ (cat.) | None (excess acid) | Reflux | 4 | >90% (equilibrium) |

| 2 | Fischer Esterification | Benzoic Acid | TsOH (cat.) | Toluene | Reflux | 12 | 85-95% |

| 3 | Mitsunobu Reaction | Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 8 | 80-90% |

| 4 | Mitsunobu Reaction | 4-Nitrobenzoic Acid | PPh₃, DIAD | CH₂Cl₂ | 0 to RT | 6 | 85-95% |

Note: Yields are typical for these reaction types and may vary based on specific substrate and purification methods.

Experimental Protocols

This protocol describes the synthesis of 3,3,4,4,4-pentafluorobutyl benzoate.

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.1 eq)

-

p-Toluenesulfonic acid (TsOH) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add benzoic acid (1.1 eq) and toluene.

-

Add this compound (1.0 eq) to the flask.

-

Add p-toluenesulfonic acid (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.

-

Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and catalyst), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

This protocol describes a mild method for synthesizing 3,3,4,4,4-pentafluorobutyl 4-nitrobenzoate.[3]

Materials:

-

This compound (1.0 eq)

-

4-Nitrobenzoic acid (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound (1.0 eq), 4-nitrobenzoic acid (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.[3]

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by TLC until the starting alcohol is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ester.

Visualizations

Caption: General scheme of the Mitsunobu reaction.

Caption: Standard workflow for organic synthesis experiments.

References

Application Notes and Protocols: 3,3,4,4,4-Pentafluorobutan-1-ol as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 3,3,4,4,4-Pentafluorobutan-1-ol is a valuable fluorinated building block that provides the 2,2,3,3,3-pentafluorobutyl moiety. This group can serve as a lipophilic and metabolically stable surrogate for other alkyl or aryl groups, potentially improving a drug candidate's properties. The electron-withdrawing nature of the fluorine atoms can also influence the acidity of nearby functional groups and participate in favorable interactions with biological targets.

These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its incorporation into lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 54949-74-5 | [1] |

| Molecular Formula | C4H5F5O | [2] |

| Molecular Weight | 164.07 g/mol | [2] |

| Boiling Point | 83-85 °C | [1] |

| Density | 1.374 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.315 | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [1] |

| Purity | Typically ≥97% | [2] |

Applications in Drug Discovery

The 2,2,3,3,3-pentafluorobutyl group, introduced via this compound, can be strategically employed in drug design to:

-

Enhance Metabolic Stability: The high strength of the carbon-fluorine bond makes the pentafluorobutyl group resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Increase Lipophilicity: The fluorinated alkyl chain can increase the overall lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.

-

Modulate Potency: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the molecule, leading to improved binding affinity for its biological target. For instance, fluorinated moieties have been shown to be crucial for the high binding affinity of certain drugs.

-

Serve as a Bioisostere: The pentafluorobutyl group can be used as a bioisostere for other chemical groups to explore the structure-activity relationship (SAR) of a compound series.

Experimental Protocols

Detailed protocols for the two primary transformations of this compound—etherification and esterification—are provided below. These reactions allow for the versatile incorporation of the 2,2,3,3,3-pentafluorobutyl moiety into a wide range of drug scaffolds.

Protocol 1: Williamson Ether Synthesis of 2,2,3,3,3-Pentafluorobutyl Ethers

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9]

Reaction Scheme:

R-OH + NaH → R-ONa + H₂ R-ONa + R'-X → R-O-R' + NaX

(Where R = 3,3,4,4,4-pentafluorobutyl and R'-X is the drug intermediate with a suitable leaving group X, such as I, Br, or OTs)

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (R'-X)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the alcohol in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (R'-X) (1.0-1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive halides.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical):

| Entry | Alkyl Halide (R'-X) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | THF | rt | 12 | 85 |

| 2 | 4-Nitrobenzyl bromide | DMF | 50 | 8 | 92 |

| 3 | 1-Iodobutane | THF | reflux | 24 | 75 |

Protocol 2: Esterification of this compound

Esterification can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with an acyl chloride or anhydride. The Mitsunobu reaction provides a milder alternative for sensitive substrates.[10][11][12][13][14]

Reaction Scheme:

R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O

(Where R = 3,3,4,4,4-pentafluorobutyl and R'-COOH is a carboxylic acid intermediate)

Materials:

-

This compound

-

Carboxylic acid (R'-COOH)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene or a suitable solvent for azeotropic removal of water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 eq.).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Data (Adapted from a similar fluorinated alcohol): [15][16]

The following table presents kinetic and equilibrium data for the esterification of a structurally similar alcohol, 2,2,3,3,4,4,4-heptafluorobutan-1-ol, with acetic acid. This data can serve as a useful reference for esterification reactions with this compound.

| Temperature (°C) | Catalyst Conc. (mol fr.) | Initial Molar Ratio (Acid:Alcohol) | Equilibrium Constant (Keq) |

| 50 | 0.01 | 65:35 | 0.25 |

| 70 | 0.01 | 65:35 | 0.30 |

| 90 | 0.01 | 65:35 | 0.35 |

| 50 | 0.02 | 65:35 | 0.32 |

Reaction Scheme:

R-OH + R'-COOH + PPh₃ + DEAD → R-O-CO-R' + PPh₃O + EtO₂C-NH-NH-CO₂Et

(Where R = 3,3,4,4,4-pentafluorobutyl, R'-COOH is a carboxylic acid, PPh₃ is triphenylphosphine, and DEAD is diethyl azodicarboxylate)

Materials:

-

This compound

-

Carboxylic acid (R'-COOH)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Pentafluorobutyl-containing\nPI3K Inhibitor", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; PIP3 -> Akt [label="Recruitment", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; Akt -> Apoptosis [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> CellGrowth [label="Promotion", fontsize=8, fontcolor="#5F6368"]; Drug -> PI3K [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368", style=dashed, color="#EA4335"]; } // Caption: PI3K/Akt signaling pathway with a hypothetical inhibitor.

Caption: PI3K/Akt signaling pathway with a hypothetical inhibitor.

Experimental Workflows

// Nodes Start [label="Start:\nthis compound\n+ Alkyl Halide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxide Formation\n(NaH, THF, 0°C to rt)", fillcolor="#FBBC05", fontcolor="#202124"]; SN2 [label="SN2 Reaction\n(rt or heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(NH4Cl, Ether Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\n2,2,3,3,3-Pentafluorobutyl\nEther", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Alkoxide; Alkoxide -> SN2; SN2 -> Workup; Workup -> Purification; Purification -> Product; } // Caption: Workflow for Williamson Ether Synthesis.

Caption: Workflow for Williamson Ether Synthesis.

// Nodes Start [label="Start:\nthis compound\n+ Carboxylic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(e.g., Mitsunobu or Fischer)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(NaHCO3, Ether Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\n2,2,3,3,3-Pentafluorobutyl\nEster", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } // Caption: General workflow for Esterification.

Caption: General workflow for Esterification.

References

- 1. This compound CAS#: 54949-74-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,3,4,4,4-Pentafluorobutan-1-ol in Medicinal Chemistry

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[4][5][6] Polyfluorinated moieties, such as the 2,2,3,3,3-pentafluorobutyl group derived from 3,3,4,4,4-pentafluorobutan-1-ol, are of particular interest for their ability to impart unique conformational constraints and alter lipophilicity.[7]

This compound serves as a valuable fluorinated building block in the synthesis of novel therapeutic agents.[8] Its utility lies in the introduction of a pentafluorinated chain, which can act as a bioisosteric replacement for other functional groups, potentially leading to improved drug-like properties.[9][10] This document outlines hypothetical applications of this compound in the development of a fictional kinase inhibitor, "Fluorokinib."

Application 1: Synthesis of "Fluorokinib," a Novel Kinase Inhibitor

In this hypothetical application, this compound is utilized as a key building block to introduce a pentafluorinated moiety into a kinase inhibitor scaffold. The rationale for incorporating the 3,3,4,4,4-pentafluorobutoxy group is to enhance metabolic stability and improve cell permeability compared to a non-fluorinated analog.

Experimental Workflow for Fluorokinib Synthesis

Caption: Synthetic workflow for the preparation of Fluorokinib.

Protocol: Synthesis of Fluorokinib

-

Activation of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Nucleophilic Substitution:

-

To a solution of the kinase scaffold precursor (containing a phenolic hydroxyl group, 1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add the tosylated this compound intermediate (1.1 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure Fluorokinib.

-